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molecular formula C15H19NO3 B7664244 3-benzo-1,3-dioxol-5-ylpropionic Acid Piperidide

3-benzo-1,3-dioxol-5-ylpropionic Acid Piperidide

Cat. No. B7664244
M. Wt: 261.32 g/mol
InChI Key: XCBIVSYMPNVWRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06346539B1

Procedure details

The method was adapted from that reported for piperlonguminine (section 2.2) but utilising 3-benzo-1,3-dioxol-5-ylpropionic acid and piperidine as the acid and amine components respectively. A mixture of 3-benzo-1,3-dioxol-5-ylpropionic acid (200 mg, 0.0026 mole, 1 eq) and triethylarnine (0.27 ml, 0.002 mole, 2 eq) in dichloromethane (50 ml) was stirred for 15 min at 0° C. To this mixture methanesulfonyl chloride (0.11 ml, 0.0015 mole, 1.5 eq) was added and stirred for further 30 min at 0° C. Piperidine (0.15 ml, 0.0015 mole, 1.5 eq) was added to the mixture and stirred for 1 h at 0° C. and 1 h at room temperature. Dichloromethane (50 ml) was added to the mixture which was then washed with 5% HCl (3×100 ml), saturated aqueous NaHCO3 (3×100 ml) and water (3×100 ml). The organic fraction was dried over anhydrous sodium sulphate, filtered and rotary evaporated to yield brown oil (65% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
200 mg
Type
reactant
Reaction Step Six
Quantity
0.27 mL
Type
reactant
Reaction Step Six
Quantity
50 mL
Type
solvent
Reaction Step Six
Quantity
0.11 mL
Type
reactant
Reaction Step Seven
Quantity
0.15 mL
Type
reactant
Reaction Step Eight
Name
Yield
65%

Identifiers

REACTION_CXSMILES
CC(C[NH:5][C:6](/[CH:8]=[CH:9]/[CH:10]=[CH:11]/C1C=CC2OCOC=2C=1)=O)C.[O:21]1[C:25]2[CH:26]=[CH:27][C:28]([CH2:30][CH2:31][C:32]([OH:34])=O)=[CH:29][C:24]=2[O:23][CH2:22]1.N1CCCCC1.C(N(CC)CC)C.CS(Cl)(=O)=O>ClCCl>[O:21]1[C:25]2[CH:26]=[CH:27][C:28]([CH2:30][CH2:31][C:32]([N:5]3[CH2:6][CH2:8][CH2:9][CH2:10][CH2:11]3)=[O:34])=[CH:29][C:24]=2[O:23][CH2:22]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)CNC(=O)/C=C/C=C/C=1C=CC2=C(C1)OCO2
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1COC2=C1C=CC(=C2)CCC(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCCC1
Step Five
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
200 mg
Type
reactant
Smiles
O1COC2=C1C=CC(=C2)CCC(=O)O
Name
Quantity
0.27 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Seven
Name
Quantity
0.11 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Eight
Name
Quantity
0.15 mL
Type
reactant
Smiles
N1CCCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred for 15 min at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for further 30 min at 0° C
Duration
30 min
STIRRING
Type
STIRRING
Details
stirred for 1 h at 0° C. and 1 h at room temperature
Duration
1 h
WASH
Type
WASH
Details
was then washed with 5% HCl (3×100 ml), saturated aqueous NaHCO3 (3×100 ml) and water (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic fraction was dried over anhydrous sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
rotary evaporated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
O1COC2=C1C=CC(=C2)CCC(=O)N2CCCCC2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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